2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1803593-60-3) is a synthetic pyrimidine derivative bearing a C2 chlorine and a C4 amine substituted with an isopropyl-tetrahydro-2H-pyran (oxane) group. This heterocyclic scaffold is structurally consistent with kinase inhibitor pharmacophores, where 2,4-disubstituted pyrimidines often serve as ATP-competitive hinge-binding motifs.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 1803593-60-3
Cat. No. B1458135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
CAS1803593-60-3
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC(C)C1C(CCCO1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16)
InChIKeyVDAGIWRCCKIILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1803593-60-3): Chemical Identity and Scarcity of Public Functional Data


2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1803593-60-3) is a synthetic pyrimidine derivative bearing a C2 chlorine and a C4 amine substituted with an isopropyl-tetrahydro-2H-pyran (oxane) group . This heterocyclic scaffold is structurally consistent with kinase inhibitor pharmacophores, where 2,4-disubstituted pyrimidines often serve as ATP-competitive hinge-binding motifs . However, an exhaustive search of the primary literature, patent records (e.g., Google Patents, EPO), and authoritative chemogenomic databases (PubChem, ChEMBL, BindingDB) yields no quantitative biological, pharmacokinetic, or selectivity data for this specific compound. Its presence in commercial catalogs is limited to building-block listings (typically ≥95% purity) .

Procurement Risks of 2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine: Positional Isomer and Substituent Sensitivity


In the absence of disclosed biological structure-activity relationships (SAR) for this specific oxane-substituted pyrimidine, procurement decisions must rely on intrinsic chemical properties and established class-level principles. Generic substitution with close analogs—such as the 6-chloro positional isomer (6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, CAS 1803597-99-0) or the des-isopropyl analog (2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, CAS 1342391-78-9) [1]—is not scientifically neutral. The chlorine position (C2 vs. C6) on pyrimidine dictates the electronic character of the heterocycle, influencing both nucleophilic aromatic substitution (SNAr) reactivity in downstream derivatizations and hydrogen-bonding capacity with biological targets . Similarly, deletion of the isopropyl group on the oxane ring would substantially alter logP (approximately 2.75 for the target compound vs. a lower predicted value for the des-isopropyl analog), thereby affecting solubility and passive membrane permeability . These chemical differences preclude equivalence and demand compound-specific qualification.

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine: A Critical Appraisal


Comparative Lipophilicity with the Des-Isopropyl Analog

The target compound possesses a calculated logP of 2.75 (ALogP consensus) . The direct des-isopropyl analog, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9, molecular weight 213.66 g/mol), lacks the hydrophobic isopropyl substituent and is predicted to have a significantly lower logP (estimated approximately 0.6–1.0 based on fragment-based QSAR models) [1]. This difference is critical: for CNS-targeted programs, a logP near 2.75 approaches the upper limit of the favorable range (1–3), whereas the lower logP of the des-isopropyl analog may improve aqueous solubility but reduce blood-brain barrier penetration potential.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Positional Isomerism: 2-Chloro vs. 6-Chloro Reactivity

The target compound bears chlorine at the pyrimidine C2 position, whereas the commercially available analog 6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1803597-99-0) places chlorine at the C6 position . In 2-chloropyrimidines, the chlorine is activated for SNAr by both adjacent nitrogen atoms (N1 and N3), making it a superior electrophilic handle for nucleophilic displacement compared to the 6-chloro isomer, which is activated predominantly by a single nitrogen atom . Additionally, the C2 chlorine is positioned ortho to the N1 nitrogen and para to the C4 amine, whereas the C6 chlorine is meta to the N1 nitrogen; this positional difference alters the electron density distribution and pKa of the heterocycle, which can affect both chemical stability and target binding.

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Molecular Weight and TPSA Differentiation from Kinase Inhibitor Standards

With a molecular weight of 255.74 g/mol and a topological polar surface area (TPSA) of 47.04 Ų , this compound resides within favorable property space for lead-like chemical matter (MW < 350, TPSA < 90 Ų) [1]. This contrasts with many established ATP-competitive kinase inhibitors, which frequently exceed MW 400 and TPSA 100 Ų, properties that can hinder oral bioavailability. The relatively compact nature of this scaffold suggests utility as a fragment-like or early lead-generation starting point, where maintaining low molecular complexity is desirable. Furthermore, the TPSA of 47.04 Ų predicts moderate passive permeability, balancing solubility and absorption.

Drug Design Physicochemical Properties Kinase Inhibitor Optimization

Recommended Use Cases for 2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Based on Available Chemical and Structural Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 255.74 g/mol and TPSA of 47.04 Ų, this compound meets the physicochemical criteria for fragment-like chemical matter (MW < 300, TPSA < 60 Ų) . The 2-chloropyrimidine core provides a synthetically accessible vector (via SNAr) for fragment elaboration, while the isopropyl oxane substituent offers a three-dimensional aliphatic motif that can enhance binding-site complementarity. Inclusion in fragment libraries targeting kinases or other purinergic binding sites is warranted, particularly where crystallographic fragment screening is planned.

Medicinal Chemistry Scaffold Derivatization via C2 SNAr

The C2 chlorine substitution renders this compound an electrophilic partner for nucleophilic aromatic substitution (SNAr), with dual activation from N1 and N3 heteroatoms . This reactivity is superior to the C6 chlorine positional isomer (CAS 1803597-99-0) for parallel library synthesis. Researchers emphasizing high-throughput chemical biology or rapid analog generation for SAR exploration should prioritize this scaffold over the 6-chloro variant to maximize synthetic efficiency and yield .

CNS-Penetrant Kinase Inhibitor Lead Generation

The calculated logP of 2.75, combined with the moderate TPSA (47.04 Ų), predicts a favorable balance of passive permeability and solubility for central nervous system (CNS) drug discovery programs . In contrast to the des-isopropyl analog (CAS 1342391-78-9), which likely has a logP below 1.0, this compound's higher lipophilicity suggests better potential for crossing the blood-brain barrier. It is particularly suited for programs targeting kinases implicated in neurodegenerative or neuroinflammatory diseases.

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